molecular formula C12H21N3O2S B3963170 N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

Cat. No.: B3963170
M. Wt: 271.38 g/mol
InChI Key: MZCXSZNDFJMJHM-UHFFFAOYSA-N
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Description

N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of N-ethylpiperazine with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiocarbonyldiimidazole to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Chemical Reactions Analysis

N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an inhibitor of specific enzymes.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

N-ethyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the tetrahydrofuran ring and carbothioamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-2-13-12(18)15-7-5-14(6-8-15)11(16)10-4-3-9-17-10/h10H,2-9H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCXSZNDFJMJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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